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molecular formula C10H9NO5 B8333829 [5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid

[5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid

Cat. No. B8333829
M. Wt: 223.18 g/mol
InChI Key: YHPQIGHVWIYGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07749998B2

Procedure details

Ethyl[5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate (0.98 g, 3.9 mmol) was dissolved in 12.5 mL of tetrahydrofuran and treated with a solution of LiOH (0.094 g, 3.9 mmol) dissolved in 1.25 mL of water. The reaction was stirred vigorously at room temperature for 18 hours before it was determined to be complete by LCMS (two Aquasil C18, 20×1 mm columns were run in sequence, 4 minutes at 0.1 mL/min, 1-99% CH3CN/H2O with 0.018% trifluoroacetic acid, ES) Rt=1.5 min and m/e 224 [M+1]+. The solvent was removed by rotary evaporation and the residue was then dissolved in 100 mL of ethyl acetate. The organic layer was washed with a 10% hydrochloric acid solution (3×30 mL) and the organic phase was then dried over Na2SO4, filtered and concentrated to give [5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid (0.64 g, 2.8 mmol, 73%) as a brown amorphous solid. MS (ES) m/e 224 [M+H]+.
Name
Ethyl[5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.094 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH2:5][N:6]1[C:10]2[CH:11]=[C:12]([O:15][CH3:16])[CH:13]=[CH:14][C:9]=2[O:8][C:7]1=[O:17])C.[Li+].[OH-].CC#N.O.FC(F)(F)C(O)=O>O1CCCC1.O>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:9]2[O:8][C:7](=[O:17])[N:6]([CH2:5][C:4]([OH:18])=[O:3])[C:10]=2[CH:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
Ethyl[5-(methyloxy)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate
Quantity
0.98 g
Type
reactant
Smiles
C(C)OC(CN1C(OC2=C1C=C(C=C2)OC)=O)=O
Name
Quantity
12.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.094 g
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
1.25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred vigorously at room temperature for 18 hours before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was then dissolved in 100 mL of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a 10% hydrochloric acid solution (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=CC2=C(N(C(O2)=O)CC(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.8 mmol
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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